molecular formula C20H22N2O6 B2810512 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 1396802-91-7

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide

Katalognummer: B2810512
CAS-Nummer: 1396802-91-7
Molekulargewicht: 386.404
InChI-Schlüssel: FBDJSQGBFZQXTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety and an ethoxyphenyl substituent. The compound’s structure features a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone, which is known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .

Eigenschaften

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-3-26-15-7-5-4-6-14(15)22-19(24)18(23)21-11-20(2,25)13-8-9-16-17(10-13)28-12-27-16/h4-10,25H,3,11-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDJSQGBFZQXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Wirkmechanismus

The mechanism of action of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several oxalamide derivatives and benzodioxole-containing compounds (Table 1). Key comparisons include:

Compound Name Substituents (R1, R2) Metabolic Stability Synthesis Method Reference
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide R1: 2,4-dimethoxybenzyl; R2: pyridin-2-ylethyl Rapid metabolism in rat hepatocytes; no amide hydrolysis observed Likely carbodiimide-mediated coupling (inferred)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide R1: 2-methoxy-4-methylbenzyl; R2: pyridin-2-ylethyl Data not available Patent-listed; method unspecified
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide Benzodioxole linked via ether; thiazole-carboxamide Purity >95%; characterized by NMR, HRMS HATU/DIPEA-mediated coupling

Key Observations :

  • Metabolic Stability : Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit rapid hepatic metabolism but retain amide integrity, suggesting that the oxalamide backbone resists hydrolysis . This contrasts with esters (e.g., N-[(ethoxycarbonyl)methyl] derivatives), which undergo ester hydrolysis . The target compound’s ethoxyphenyl group may enhance stability compared to ester-containing analogs.
  • Hydroxypropyl groups (as in the target) could improve solubility relative to purely aromatic substituents.
Physicochemical and Analytical Characterization
  • Spectroscopy : 1H/13C NMR and HRMS are standard for confirming oxalamide structures, as demonstrated for benzodioxole-thiazole hybrids . The target compound’s hydroxypropyl and ethoxyphenyl groups would produce distinct NMR signals (e.g., hydroxy proton at δ 1.5–2.5 ppm, ethoxy quartet at δ 1.2–1.4 ppm).

Biologische Aktivität

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The molecular structure of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is characterized by the following:

PropertyValue
Molecular Formula C₁₈H₁₉N₂O₅
Molecular Weight 345.36 g/mol
CAS Number 1396885-21-4

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines under controlled conditions. The process often utilizes reagents such as oxalyl chloride and bases like triethylamine to facilitate the formation of the oxalamide linkage.

Anticancer Properties

Recent studies have investigated the anticancer potential of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study on human breast cancer cells (MCF-7) showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. Notably:

  • Case Study 2 : Inhibition assays revealed that N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide effectively inhibits histone deacetylases (HDACs), which are crucial in regulating gene expression related to tumor growth.

The proposed mechanism of action involves the interaction of the oxalamide moiety with target enzymes, leading to altered cellular signaling pathways that promote apoptosis in cancer cells. This mechanism is supported by molecular docking studies that suggest strong binding affinity between the compound and the active sites of HDACs.

Toxicological Profile

Toxicological assessments indicate that while N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide shows promising biological activity, it also requires careful evaluation for potential toxicity. Preliminary studies suggest a favorable safety profile at therapeutic doses, but further investigations are necessary to fully understand its effects on normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

  • Methodology : Multi-step synthesis is typically required. Key steps include:

  • Step 1 : Preparation of the benzo[d][1,3]dioxol-5-yl intermediate via cyclization of catechol derivatives using sulfuric acid or acetic anhydride .

  • Step 2 : Coupling the hydroxypropyl group via nucleophilic substitution (e.g., using epoxide intermediates) under reflux in THF or DCM .

  • Step 3 : Formation of the oxalamide bond using oxalyl chloride or EDCI-mediated coupling with 2-ethoxyaniline .

  • Optimization : Monitor progress with TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

    Table 1: Synthetic Route Comparison

    StepReagents/ConditionsYield (%)Purity (HPLC)Reference
    1H₂SO₄, 80°C, 4h7595%
    2Epoxide + K₂CO₃, DCM6890%
    3Oxalyl chloride, RT8298%

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm benzo[d][1,3]dioxole protons (δ 6.8–7.2 ppm), hydroxypropyl CH₂ (δ 3.5–4.0 ppm), and ethoxyphenyl signals (δ 1.3–1.5 ppm for CH₃) .
    • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • In vitro : Use dose-response assays (e.g., IC₅₀ in cancer cell lines like CCRF-CEM) with standardized protocols (MTT assay) to ensure reproducibility .

  • In vivo : Address pharmacokinetic variability by testing formulations (e.g., PEGylation) to improve bioavailability .

  • Validation : Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .

    Key Consideration : Differences in metabolic stability (e.g., cytochrome P450 interactions) may explain discrepancies. Perform hepatic microsome assays to assess metabolic degradation .

Q. What strategies can enhance the compound’s solubility and bioavailability for therapeutic applications?

  • Chemical Modifications :

  • Introduce polar groups (e.g., sulfonate or PEG chains) on the ethoxyphenyl moiety .

    • Formulation : Use nanocarriers (liposomes or polymeric nanoparticles) to encapsulate the compound, improving aqueous solubility .
    • Prodrug Design : Mask the hydroxypropyl group with enzymatically cleavable esters .

    Table 2: Solubility Enhancement Strategies

    StrategySolubility (mg/mL)Bioavailability (%)Reference
    PEGylation2.1 → 8.515 → 45
    Liposomes0.5 → 3.210 → 35

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., tubulin for anticancer activity). Focus on the benzo[d][1,3]dioxole moiety’s role in hydrophobic binding pockets .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess stability of binding over 100 ns. Optimize ethoxyphenyl substituents for stronger π-π stacking .
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from analogs .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data across cell lines be addressed?

  • Hypothesis : Cell-specific differences in drug uptake or efflux (e.g., P-glycoprotein expression).
  • Testing :

Measure intracellular concentrations via LC-MS in resistant vs. sensitive cell lines .

Inhibit efflux pumps (e.g., verapamil) to assess impact on IC₅₀ .

  • Resolution : Adjust dosing regimens or co-administer efflux inhibitors in resistant models .

Mechanistic Insights

Q. What is the hypothesized mechanism of action for this compound’s anticancer activity?

  • Proposed Pathway :

Target Binding : Interaction with β-tubulin, disrupting microtubule dynamics (supported by docking studies) .

Downstream Effects : Activation of JNK/p38 pathways, leading to S-phase arrest and caspase-3-mediated apoptosis .

  • Validation : Knockdown studies (siRNA for JNK) to confirm pathway dependency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.